2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide
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Overview
Description
2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzyl chloride with a suitable isothiazole precursor under basic conditions to form the intermediate. This intermediate is then subjected to cyclization reactions to form the spiro compound. The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity can be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The spiro linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: Shares the isothiazole ring but lacks the spiro linkage.
Benzisothiazole: Similar structure but with different substituents and linkages.
Spiro compounds: General class of compounds with spiro linkages but different ring systems.
Uniqueness
2-(4-Methoxybenzyl)-2H-spiro[benzo[d]isothiazole-3,3’-pyrrolidine] 1,1-dioxide is unique due to its combination of the isothiazole ring and the spiro linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]spiro[1,2-benzothiazole-3,3'-pyrrolidine] 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-15-8-6-14(7-9-15)12-20-18(10-11-19-13-18)16-4-2-3-5-17(16)24(20,21)22/h2-9,19H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJZANERKEWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3(CCNC3)C4=CC=CC=C4S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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